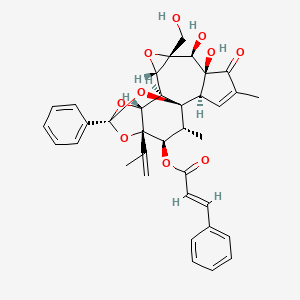
Thymeleatoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymeleatoxin is a phorbol ester analog of mezerein, known for its role as a potent activator of protein kinase C (PKC) isozymes. It is a tumor-promoting compound that binds to cysteine-rich zinc fingers present in the C1 domain of the regulatory region of PKC . The molecular formula of this compound is C36H36O10, and it has a molecular weight of 628.67 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymeleatoxin is synthesized through a multi-step process involving the esterification of a phorbol derivative with cinnamic acid. The reaction typically requires the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is stored at low temperatures (-20°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Thymeleatoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols .
Applications De Recherche Scientifique
Thymeleatoxin has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the activation and regulation of protein kinase C isozymes.
Biology: this compound is employed in experiments to understand cell signaling pathways and the role of PKC in various cellular processes.
Medicine: It is used in cancer research to study tumor promotion and the mechanisms of drug resistance.
Industry: this compound is utilized in the development of new therapeutic agents targeting PKC isozymes
Mécanisme D'action
Thymeleatoxin exerts its effects by binding to the cysteine-rich zinc fingers in the C1 domain of the regulatory region of protein kinase C. This binding causes the translocation and down-regulation of PKC isozymes, leading to the activation of various signaling pathways. The compound shows selective activation of PKC isozymes alpha, beta I, beta II, and gamma, with lower affinity for PKC eta and iota .
Comparaison Avec Des Composés Similaires
Mezerein: An analog of Thymeleatoxin with similar tumor-promoting properties.
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC isozymes.
Bryostatin: A compound with similar PKC activation but different biological effects.
Uniqueness: this compound is unique due to its selective activation of specific PKC isozymes and its ability to induce drug resistance in certain cancer cell lines. This selectivity makes it a valuable tool for studying the biological roles of PKC isozymes and developing targeted therapies .
Propriétés
Formule moléculaire |
C36H36O10 |
|---|---|
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
[(1S,2R,6S,7S,8R,10S,11R,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26-,28-,29+,30-,31-,32+,33-,34+,35-,36-/m1/s1 |
Clé InChI |
OTTFLYUONKAFGT-KSFWXGPWSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@]2([C@H]3[C@@H]4[C@@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |
SMILES canonique |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((3-Chlorophenyl)amino)-4-((3-methylphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10785417.png)
![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)
![(1R,13R,14S,15R,16R,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785428.png)
![5-Benzyl-18-(cyclopropylmethyl)-6-methyl-10-oxa-7,18-diazahexacyclo[9.9.1.01,9.02,17.04,8.015,21]henicosa-4(8),5,11,13,15(21)-pentaene-2,12-diol](/img/structure/B10785429.png)
![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)


![Bombesin, [125I]-](/img/structure/B10785471.png)
![7-[3-[(5-Hydroxy-1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785474.png)

![15-Hydroxy-6-methoxy-16-methyltetracyclo[9.7.0.02,8.012,16]octadeca-2(8),3,6-trien-5-one](/img/structure/B10785486.png)


![2,3,7-Trihydroxy-6-[3-(trifluoromethyl)phenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B10785504.png)
